4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one
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Overview
Description
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one is an organic compound characterized by the presence of two chlorine atoms and a methylphenyl group attached to a butenone backbone
Preparation Methods
The synthesis of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one typically involves the reaction of 4-methylacetophenone with chlorinating agents under controlled conditions. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective chlorination of the desired positions on the molecule .
Chemical Reactions Analysis
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, leading to the formation of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles or nucleophiles, leading to various substituted products.
Scientific Research Applications
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one involves its interaction with specific molecular targets, leading to the inhibition or activation of certain biochemical pathways. For example, the compound can inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4-Dichloro-1-(4-methylphenyl)but-2-en-1-one can be compared with similar compounds such as:
2,2-Dichloro-1-(4-methylphenyl)ethanone: This compound has a similar structure but lacks the double bond in the butenone backbone.
4-(4-Methoxyphenyl)but-3-en-2-one: This compound has a methoxy group instead of chlorine atoms and exhibits different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a double bond, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
926890-70-2 |
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Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4,4-dichloro-1-(4-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-7,11H,1H3 |
InChI Key |
VPXBJJPARHALSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(Cl)Cl |
Origin of Product |
United States |
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